

MLT-231: A Technical Guide to its Role in NF- κ B Pathway Inhibition

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Compound of Interest

Compound Name: MLT-231

Cat. No.: B15607148

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical paracaspase in the NF- κ B signaling pathway, particularly in lymphocytes. By inhibiting the proteolytic activity of MALT1, **MLT-231** effectively blocks the cleavage of key MALT1 substrates, leading to the suppression of NF- κ B activation. This technical guide provides a comprehensive overview of **MLT-231**'s mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the NF- κ B Pathway and the Role of MALT1

The Nuclear Factor-kappa B (NF- κ B) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. The canonical NF- κ B pathway is tightly controlled, and its aberrant activation is a hallmark of various inflammatory diseases and cancers, particularly certain subtypes of B-cell lymphomas.

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for transducing signals from antigen receptors to the I κ B kinase (IKK) complex.

Upon activation, MALT1 functions as a scaffold protein and an arginine-specific cysteine protease. Its protease activity is crucial for the cleavage and inactivation of several negative regulators of NF- κ B signaling, such as BCL10, CYLD, and RelB. This cleavage activity amplifies and sustains the NF- κ B signal.

Mechanism of Action of MLT-231

MLT-231 is an allosteric inhibitor of MALT1, meaning it binds to a site distinct from the active site to induce a conformational change that inhibits the enzyme's proteolytic activity. This mode of inhibition contributes to its high selectivity. The primary mechanism by which **MLT-231** inhibits the NF- κ B pathway is by preventing the MALT1-mediated cleavage of its substrates. This leads to the accumulation of the uncleaved, active forms of these negative regulators, which in turn dampens the downstream signaling cascade that leads to the activation of the IKK complex and subsequent nuclear translocation of NF- κ B.

Quantitative Data

The following tables summarize the key quantitative data for **MLT-231** from biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of **MLT-231**

Target	Assay Type	IC50	Reference
MALT1	Biochemical Protease Assay	9 nM	[1] [2] [3]
Endogenous BCL10 Cleavage	Cellular Assay	160 nM	[1] [2] [4]

Table 2: In Vivo Pharmacokinetic Parameters of **MLT-231**

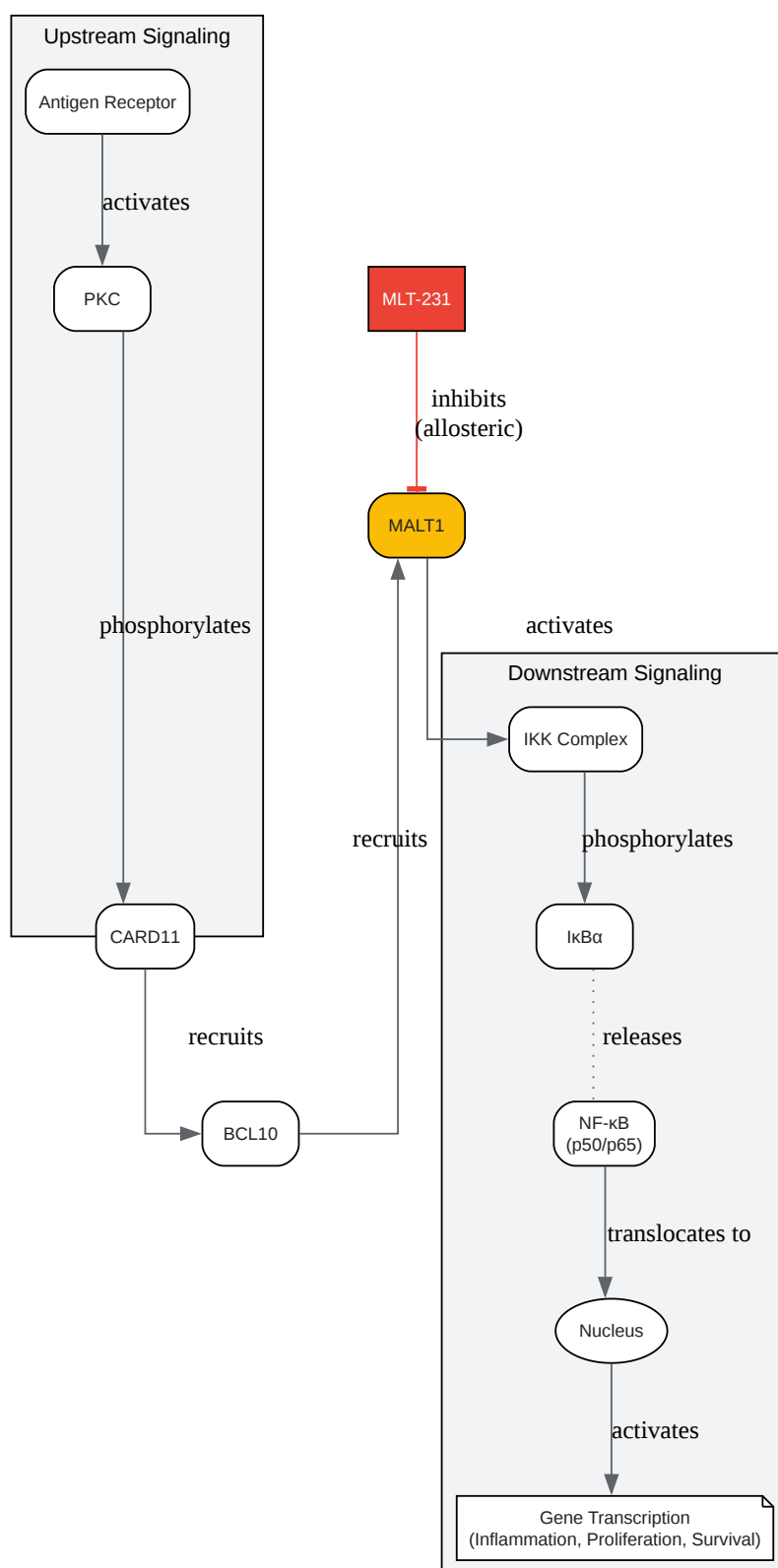
Species	Administration	Dose	Cmax	AUC0-24	Bioavailability (F)	Reference
BALB/c mice	p.o.	3 mg/kg	549 nM	3096 nM/h	99%	[1]
Sprague-Dawley rats	p.o.	3 mg/kg	46 nM	547 nM/h	61%	[1]

Table 3: In Vivo Efficacy of **MLT-231**

Model	Cell Line	Administration	Dose	Outcome	Reference
ABC-DLBCL Xenograft	OCI-Ly10	p.o. (bid for 2 weeks)	100 mg/kg	Antitumor efficacy	[3]
ABC-DLBCL Xenograft	Not specified	p.o. (bid for 2 weeks)	10-100 mg/kg	Tumor stasis	[1]

Signaling Pathways and Experimental Workflows

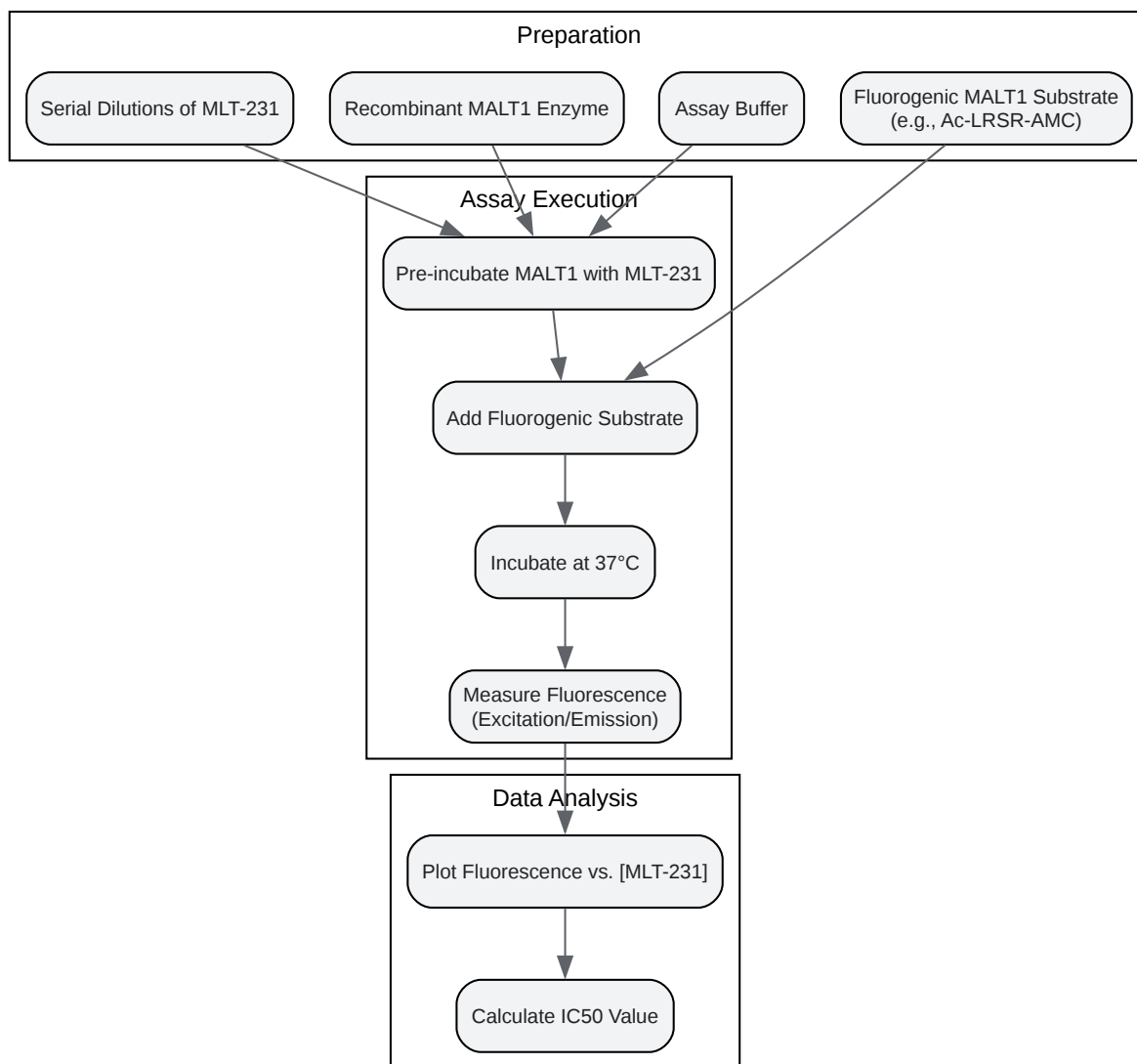
NF-κB Signaling Pathway and MLT-231's Point of Intervention

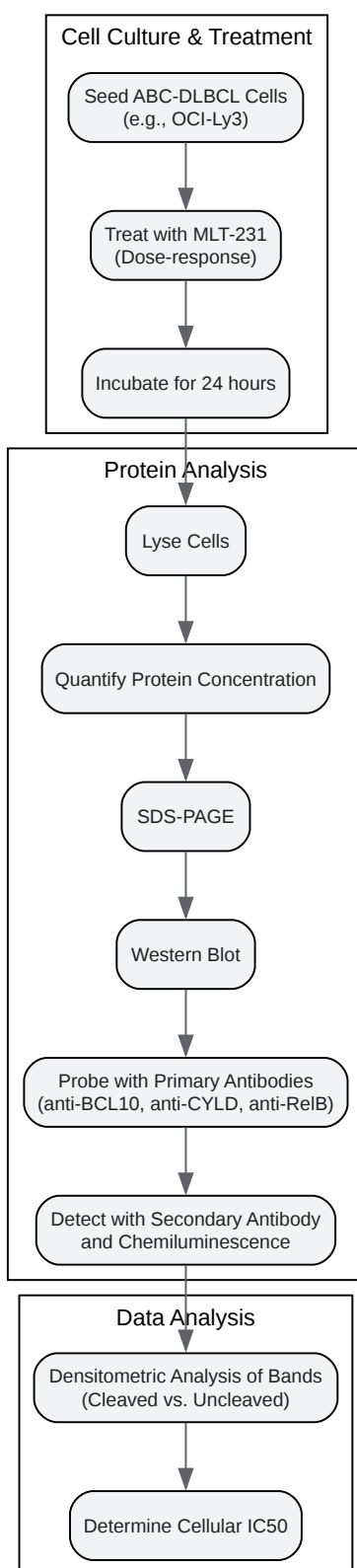


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Caption: NF-κB signaling pathway showing **MLT-231**'s inhibition of MALT1.

Experimental Workflow for MALT1 Biochemical Assay





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